N-tert-Butyl-4-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOUXZTZXPBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341921 | |
| Record name | N-tert-Butyl-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-32-8 | |
| Record name | N-tert-Butyl-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Substituted Benzamide Scaffolds
The benzamide (B126) structural motif, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in organic and medicinal chemistry. solubilityofthings.comwikipedia.org These scaffolds are integral to the development of a vast array of functional molecules due to their versatile chemical reactivity and biological activity. solubilityofthings.comwalshmedicalmedia.com
Beyond medicine, substituted benzamides serve as crucial intermediates in organic synthesis . solubilityofthings.comresearchgate.net They are precursors for the synthesis of more complex molecules, including dyes and plastics. solubilityofthings.com The amide bond is a fundamental linkage in numerous biological and synthetic polymers. researchgate.net Furthermore, the benzamide structure can be a key component in the design of novel materials with specific electronic or photophysical properties.
A Look Back: the Research History of N Tert Butyl 4 Methylbenzamide
Early research on N-tert-Butyl-4-methylbenzamide primarily focused on its synthesis and initial characterization. One of the documented methods for its preparation involves the reaction of 4-methylbenzoyl chloride with tert-butyl amine in a suitable solvent like benzene (B151609). google.com This straightforward nucleophilic acyl substitution reaction provides a reliable route to the compound. google.com
Initial studies often included the characterization of its physical and spectral properties. For example, its melting point has been reported to be in the range of 114-116°C. google.com Spectroscopic techniques, such as proton nuclear magnetic resonance (¹H NMR), have been used to confirm its structure, with characteristic signals corresponding to the aromatic protons, the methyl group, and the tert-butyl group. google.com
More recent synthetic approaches have explored alternative methods, such as the mechanochemical Ritter reaction. This solvent-free method involves the reaction of p-toluonitrile with tert-butanol (B103910) in the presence of a catalyst, offering a more environmentally friendly route to this compound and other functionalized amides. irb.hr
Current and Future Research Directions
Contemporary research on N-tert-Butyl-4-methylbenzamide is expanding beyond its synthesis to explore its potential in various applications. A significant area of investigation is its use as a building block in the synthesis of more complex and potentially bioactive molecules.
One emerging research frontier is its application in materials science . The structural characteristics of this compound, particularly its rigid aromatic core and the bulky tert-butyl group, can influence the packing and intermolecular interactions in the solid state, which is relevant for the design of new organic materials.
In medicinal chemistry , while direct therapeutic applications are still under investigation, its derivatives are being explored. For example, related N-tert-butylbenzamide structures have been studied for their potential as antiplasmodial agents for treating malaria. researchgate.net The 4-methyl group in this compound could be a site for further functionalization to create libraries of new compounds for biological screening.
Furthermore, the compound serves as a substrate in the development of novel catalytic reactions. For instance, recent studies have shown its use in iridium-catalyzed C-H amidation reactions, a powerful tool for creating new carbon-nitrogen bonds. rsc.org
Key Themes in Academic Research
Elucidation of Reaction Mechanisms in this compound Synthesis
The formation of this compound can be achieved through several distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yield and purity.
Detailed Mechanistic Pathways of the Ritter Reaction for Amide Formation Utilizing Nitriles and tert-Butanol (B103910)
The Ritter reaction is a fundamental method for synthesizing N-substituted amides. rsc.org It transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.org For the synthesis of this compound, the reaction utilizes p-toluonitrile and a source of a tert-butyl carbocation, typically tert-butanol or isobutylene (B52900). orgsyn.orgrsc.org
The mechanism proceeds through several key steps:
Carbocation Formation : In a strongly acidic medium (e.g., sulfuric acid), tert-butanol is protonated, leading to the loss of a water molecule and the formation of a stable tertiary carbocation (tert-butyl cation). youtube.comchemistry-reaction.com The stability of the carbocation is a critical factor, making tertiary alcohols like tert-butanol ideal substrates. youtube.comaskfilo.com
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of p-toluonitrile attacks the electrophilic tert-butyl carbocation. youtube.comorganic-chemistry.org This addition results in the formation of a highly electrophilic nitrilium ion intermediate. organic-chemistry.orgmissouri.edu
Hydrolysis : The nitrilium ion is then hydrolyzed by water, which is typically added during the work-up phase. youtube.comorganic-chemistry.org Water attacks the electrophilic carbon of the nitrilium ion, and following a series of proton transfers, the corresponding this compound is formed. organic-chemistry.orgmissouri.edu
An alternative precursor for the tert-butyl cation is tert-butyl acetate, which can mitigate some of the challenges associated with using isobutylene gas or solid tert-butanol on a larger scale. orgsyn.org The reaction can be catalyzed by various protic and Lewis acids. chemistry-reaction.com
Catalytic Roles of Sulfated Polyborate in Amide Synthesis: A Mechanistic Perspective
To create milder and more environmentally friendly reaction conditions for the Ritter reaction, solid acid catalysts have been explored. Sulfated polyborate has emerged as a mild, efficient, and recyclable catalyst for the synthesis of N-tert-butyl amides from nitriles and tertiary alcohols under solvent-free conditions. ias.ac.in This catalyst is noted for its dual functionality, possessing both Brønsted and Lewis acidic sites. ias.ac.innih.gov
The proposed catalytic mechanism involves:
Brønsted Acidity : The Brønsted acid sites on the catalyst protonate the tertiary alcohol (tert-butanol), facilitating the elimination of water and the generation of the essential tert-butyl carbocation. ias.ac.inrsc.org
Lewis Acidity : The electron-deficient boron center, enhanced by the adjacent sulfate (B86663) group, acts as a Lewis acid. ias.ac.in This Lewis acidity can activate the nitrile group, making its nitrogen atom more nucleophilic and promoting its attack on the carbocation.
This dual catalytic action allows the reaction to proceed efficiently with short reaction times, high yields, and an easy work-up procedure, representing a significant improvement over traditional strong acid-catalyzed methods. ias.ac.in The catalyst's recyclability further enhances its appeal from a green chemistry perspective. ias.ac.inresearchgate.net
Investigation of Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions for this compound Formation
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnobelprize.org The synthesis of this compound can be envisioned through carbonylative cross-coupling pathways.
A general mechanism for palladium-catalyzed aminocarbonylation involves the following steps:
Oxidative Addition : A palladium(0) complex undergoes oxidative addition with an aryl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene, to form an arylpalladium(II) intermediate. unipr.itnih.gov
CO Insertion : A molecule of carbon monoxide coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-carbon bond, forming an acylpalladium(II) complex. unipr.it
Reductive Elimination : The amine, in this case, tert-butylamine (B42293), coordinates to the acylpalladium(II) complex. Subsequent deprotonation and reductive elimination yield the final amide product, this compound, and regenerate the palladium(0) catalyst. nih.gov
While direct examples for this specific compound are not prevalent, the methodology is well-established for a wide range of amides. mdpi.comnih.gov Challenges can include competing reactions like double carbonylation. mdpi.com Alternatively, palladium-catalyzed Suzuki-Miyaura cross-coupling of amides through N-C(O) bond activation has been developed for synthesizing ketones, but this methodology highlights the possibility of using amide-based electrophiles in cross-coupling, a complementary approach to the traditional synthesis of amides. nsf.gov
Examination of Classical Acylation Pathways Involving 4-Methylbenzoyl Chloride and tert-Butyl Amine
One of the most traditional and straightforward methods for synthesizing amides is the acylation of an amine with an acyl chloride. For this compound, this involves the reaction between 4-methylbenzoyl chloride and tert-butylamine. google.com
The mechanism is a nucleophilic acyl substitution:
Nucleophilic Attack : The nitrogen atom of tert-butylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate.
Leaving Group Elimination : The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
Deprotonation : A base, which can be a second equivalent of tert-butylamine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final, neutral amide product, this compound. google.com
This reaction is typically high-yielding and can be performed under relatively simple conditions. A specific preparation using benzene as the solvent resulted in an 89% yield of the desired product. google.com
Development and Optimization of Novel Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods, such as those employing mechanochemistry.
Mechanochemical Approaches to this compound and Related Amides
Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. nih.govbeilstein-journals.org This technique has been successfully applied to the synthesis of amides, including a mechanochemical version of the Ritter reaction. nih.govirb.hr
For the synthesis of this compound, a mechanochemical approach involved ball-milling p-toluonitrile with tert-butanol in the presence of p-toluenesulfonic acid. This method produced the target amide in a 78% yield. irb.hr The reaction proceeds under solvent-free or liquid-assisted grinding conditions, which significantly reduces waste and can lead to faster reaction times compared to conventional methods. irb.hrorganic-chemistry.org The high concentration of reagents in the solid state can alter reactivity and selectivity. nih.gov Other mechanochemical methods for amide synthesis include using coupling reagents like EDC or uronium-based reagents, demonstrating the versatility of this approach. acs.orgchemrxiv.org
Table of Synthetic Methodologies and Yields
| Method | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Classical Acylation | 4-Methylbenzoyl Chloride, tert-Butylamine | - | Benzene | 89% | google.com |
| Mechanochemical Ritter Reaction | p-Toluonitrile, tert-Butanol | p-Toluenesulfonic acid | Ball-milling | 78% | irb.hr |
| Catalytic Ritter Reaction | Nitriles, Tertiary Alcohols | Sulfated Polyborate | Solvent-free | Good to Excellent | ias.ac.in |
Exploration of Photocatalytic Oxidative C(sp3)-H/N–H Cross-Dehydrogenative Coupling for Benzamide Derivatives
The synthesis of N-Mannich bases via cross-dehydrogenative coupling (CDC) has emerged as a highly efficient and atom-economical method in organic chemistry. acs.org A notable advancement in this area is the use of photocatalysis for the oxidative C(sp3)-H/N–H cross-dehydrogenative coupling of N,N-dimethylanilines with amides and imides. acs.orgnih.gov This approach allows for the direct formation of C–N bonds from simple starting materials under environmentally benign conditions. researchgate.net
Research has demonstrated a photocatalytic method that utilizes 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT) as an organic photosensitizer. acs.orgnih.gov This process is conducted under mild conditions, specifically at ambient temperature and using atmospheric air as the oxidant, which aligns with the principles of green chemistry. acs.orgnih.gov The reaction successfully couples a variety of N,N-dimethylanilines with aromatic, heteroaromatic, and aliphatic amides, as well as imides, to produce the corresponding N-Mannich bases in moderate to good yields. acs.orgnih.gov
Mechanistic investigations, including isotope-labeling studies, suggest that the reaction proceeds through a single electron transfer (SET) pathway. acs.orgnih.gov The photocatalyst, upon absorbing visible light, initiates the process, leading to the formation of an α-aminoalkyl radical intermediate, which is key to the C-N bond formation. acs.orgnih.gov This photocatalytic strategy represents a significant development, as previous methods for the C(sp3)-N bond formation via CDC of N,N-dimethylaniline with amides were not extensively explored. acs.org
The development of such photochemical strategies for C–N bond formation is a rapidly advancing field, providing alternatives to traditional metal-catalyzed methods. researchgate.net This visible-light-promoted cross-dehydrogenative coupling is a powerful tool for the direct functionalization of C-H and N-H bonds. researchgate.net
Table 1: Key Features of Photocatalytic C(sp3)-H/N–H Cross-Dehydrogenative Coupling
| Feature | Description | Source(s) |
|---|---|---|
| Reaction Type | Cross-Dehydrogenative Coupling (CDC) | acs.org |
| Bonds Formed | C(sp3)-N | acs.org |
| Photocatalyst | 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) | acs.orgnih.gov |
| Reactants | N,N-dimethylanilines and various amides/imides | acs.orgnih.gov |
| Oxidant | Atmospheric air | acs.org |
| Conditions | Ambient temperature, visible light | acs.orgnih.gov |
| Mechanism | Likely involves a Single Electron Transfer (SET) pathway and an α-aminoalkyl radical intermediate. | acs.orgnih.gov |
| Products | N-Mannich bases | acs.orgnih.gov |
Green Chemistry Principles in this compound Synthesis: Solvent-Free and Catalyst-Free Methods
The principles of green chemistry, which encourage the development of sustainable and environmentally benign chemical processes, have been applied to the synthesis of N-tert-butyl amides, including this compound. scirp.orgrsc.org Key among these principles are the use of solvent-free reaction conditions and the development of catalyst-free methods to reduce waste and energy consumption. scirp.org
Solvent-Free Synthesis:
Solvent-free, or neat, reactions are a cornerstone of green chemistry, as they eliminate the environmental impact and cost associated with solvent use, recovery, and disposal. scirp.org One effective solvent-free method for synthesizing N-tert-butyl amides is the mechanochemical Ritter reaction. irb.hr In a specific example, p-toluonitrile was reacted under solvent-free conditions in a ball mill to produce this compound in a 78% yield. irb.hr
Another significant solvent-free approach involves the reaction of various nitriles with di-tert-butyl dicarbonate (B1257347), catalyzed by Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2). researchgate.net This method is notable for its efficiency at room temperature and its applicability to a wide range of alkyl, aryl, and benzyl (B1604629) nitriles, providing excellent yields of the corresponding N-tert-butyl amides. researchgate.net For the synthesis of this compound, the reaction of 4-methylbenzonitrile with di-tert-butyl dicarbonate proceeds smoothly under these solvent-free conditions. researchgate.net
Catalyst-Free Synthesis:
While many green methods still employ catalysts, the ideal scenario from an environmental and economic standpoint is a catalyst-free reaction. Research has shown that the reaction between an aldehyde and an amine can proceed efficiently under solvent- and catalyst-free conditions to yield an imine. scirp.org This is achieved by using a vacuum pump to remove the water produced during the reaction, thereby driving the equilibrium towards the product. scirp.org Although this specific example produces an imine, it highlights a principle that can be adapted for other condensation reactions.
More directly related to amide synthesis, catalyst-free N-tert-butyloxycarbonylation of amines has been successfully demonstrated in water. organic-chemistry.org This method chemoselectively produces N-t-Boc derivatives without the need for acid or base catalysts and avoids common side products. organic-chemistry.org The use of water as the reaction medium is a key aspect of its green profile, leveraging water's unique properties to enhance reactivity and selectivity. organic-chemistry.org While not a direct synthesis of this compound, these catalyst-free systems provide a framework for developing future sustainable amide synthesis protocols.
Table 2: Comparison of Green Synthesis Methods for N-tert-Butyl Amides
| Method | Key Features | Catalyst | Solvent | Source(s) |
|---|---|---|---|---|
| Mechanochemical Ritter Reaction | Utilizes mechanical force (ball milling) to drive the reaction. | None explicitly mentioned for the main reaction, but the general Ritter reaction is acid-catalyzed. | Solvent-Free | irb.hr |
| Cu(OTf)2 Catalyzed Ritter Reaction | Efficient reaction of nitriles with di-tert-butyl dicarbonate at room temperature. | Cu(OTf)2 | Solvent-Free | researchgate.net |
| Imine Synthesis via Pressure Reduction | Removal of water by-product under vacuum drives the reaction. | Catalyst-Free | Solvent-Free | scirp.org |
| N-tert-butyloxycarbonylation | Chemoselective reaction for protecting amines. | Catalyst-Free | Water | organic-chemistry.org |
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity:
Regioselectivity, the control of reaction site on a molecule, is a critical aspect of synthesizing substituted benzamides like this compound. The challenge lies in directing functionalization to a specific position on the aromatic ring (ortho, meta, or para) or on the alkyl substituents. researchgate.net
Recent advances in catalysis have provided powerful tools for achieving high regioselectivity. For instance, chromium-catalyzed alkylation of benzamide derivatives with a tertiary Grignard reagent, such as tert-butylmagnesium bromide, has been shown to be highly para-selective. researchgate.net This method allows for the formation of quaternary carbon centers at the position para to the amide directing group. researchgate.net Conversely, ortho-selectivity can be achieved through different catalytic systems. Nickel-catalyzed C–H functionalization, assisted by a directing group like 8-aminoquinolyl, can selectively activate the ortho-C(sp2)-H bond of benzamides. researchgate.net Hydrogen bonding can also be exploited to direct reactions; an iridium catalyst has been used for the highly ortho-selective C-H borylation of secondary aromatic amides. uva.nl
Furthermore, regioselectivity can be directed towards remote C(sp3)-H bonds. Visible-light photoredox catalysis, employing a Hofmann–Löffler–Freytag (HLF)-type strategy, enables 1,5-hydrogen atom transfer to functionalize a specific, unactivated C(sp3)-H bond, demonstrating remarkable control over the reaction site. nih.gov
Table 3: Examples of Regioselective Reactions on Benzamide Scaffolds
| Reaction Type | Catalyst System | Achieved Selectivity | Source(s) |
|---|---|---|---|
| Alkylation | CrCl3 / t-BuMgBr | para-selective | researchgate.net |
| C-H Borylation | [Ir(COD)OMe]2 / BAIPy Ligand | ortho-selective | uva.nl |
| C-H Carbamoylation | Ni(II) / 8-aminoquinolyl directing group | ortho-selective | researchgate.net |
| C-H Amination | Ir(ppy)2(dtbpy)PF6 (Photocatalyst) | Remote C(sp3)-H | nih.gov |
Stereoselectivity:
Stereoselectivity refers to the preferential formation of one stereoisomer over others. The molecule this compound is achiral and does not have any stereocenters. Therefore, the discussion of stereoselectivity in its direct synthesis is not applicable as no stereoisomers can be formed.
However, the principles of stereoselectivity are highly relevant when considering reactions that could be performed on this compound to create a chiral product, or in the synthesis of chiral analogues. The sterically demanding tert-butyl group plays a significant role in influencing the stereochemical outcome of reactions at nearby positions. researchgate.netrsc.org In many reactions, the bulky tert-butyl group will direct an incoming reagent to attack from the less sterically hindered face of the molecule. researchgate.net For example, in the stereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines, the tert-butyl group on the sulfinyl moiety often dictates the facial selectivity of the nucleophilic attack on the C=N bond, leading to high diastereoselectivity. researchgate.net While this is a different system, the underlying principle of steric control by the tert-butyl group is broadly applicable in asymmetric synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the connectivity and chemical environment of each atom.
The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), allow for the unambiguous assignment of all proton and carbon signals, confirming the compound's identity and structure.
In the ¹H NMR spectrum, the aromatic protons on the p-substituted benzene ring appear as two distinct doublets. amazonaws.comgoogle.com The protons ortho to the carbonyl group (H-2, H-6) are deshielded by the electron-withdrawing amide group and resonate further downfield, while the protons meta to the carbonyl group (H-3, H-5) appear at a slightly higher field. amazonaws.com The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to concentration and temperature. amazonaws.com The signals for the two aliphatic groups are highly characteristic: a sharp singlet for the nine equivalent protons of the tert-butyl group and another singlet for the three protons of the 4-methyl group. amazonaws.comrsc.org
The ¹³C NMR spectrum complements the proton data. The carbonyl carbon (C=O) is the most deshielded carbon, appearing at a characteristic downfield shift. amazonaws.comrsc.org The aromatic carbons show distinct signals, with the quaternary carbon attached to the amide group (C-1) and the carbon attached to the methyl group (C-4) being identifiable. amazonaws.comrsc.org The signals for the ortho (C-2, C-6) and meta (C-3, C-5) carbons can also be assigned. The carbons of the tert-butyl group appear as two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. amazonaws.com The methyl carbon of the p-toluoyl group appears at a typical upfield chemical shift. amazonaws.comrsc.org
Detailed spectral assignments based on data recorded in CDCl₃ are presented below. amazonaws.comrsc.org
Interactive Table: ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H-2, H-6) | ~7.60-7.62 | Doublet (d) | ~8.0 | 2H |
| Aromatic (H-3, H-5) | ~7.18-7.21 | Doublet (d) | ~7.6-8.0 | 2H |
| Amide (N-H) | ~5.92-5.97 | Broad Singlet (br s) | - | 1H |
| Ar-CH₃ | ~2.36-2.37 | Singlet (s) | - | 3H |
| C(CH₃)₃ | ~1.45-1.46 | Singlet (s) | - | 9H |
Interactive Table: ¹³C NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~166.8 |
| Aromatic (C-4) | ~141.3 |
| Aromatic (C-1) | ~133.0 |
| Aromatic (C-3, C-5) | ~129.0 |
| Aromatic (C-2, C-6) | ~126.6 |
| Quaternary C(CH₃)₃ | ~51.4 |
| C(CH₃)₃ | ~28.8 |
| Ar-CH₃ | ~21.3 |
This compound possesses two key axes of internal rotation that lead to conformational dynamism in solution: rotation around the C(aryl)-C(O) bond and rotation around the C(O)-N amide bond.
Due to the partial double bond character of the C-N bond resulting from resonance, rotation around this axis is significantly restricted. This leads to the existence of two planar conformers, cis and trans. For secondary amides like this one, the trans conformation, where the bulky tert-butyl group and the carbonyl oxygen are on opposite sides, is overwhelmingly favored due to steric hindrance.
The second dynamic process is the rotation about the single bond connecting the 4-methylphenyl group to the carbonyl carbon. The barrier to this rotation is influenced by steric interactions between the ortho protons of the phenyl ring and the amide group, as well as electronic effects. For N,N-dimethylbenzamide, computational studies have shown that non-planar conformations are energetically favored due to steric clashes, with the energy minimum occurring when the phenyl ring is twisted relative to the amide plane. plos.org The presence of the extremely bulky tert-butyl group in this compound further influences this rotational profile. Dynamic NMR (DNMR) studies on related amide precursors have successfully measured the energy barriers for such internal motions, confirming that these processes occur on the NMR timescale. nih.gov
The chemical shifts observed in NMR spectroscopy, particularly for protons involved in hydrogen bonding, are sensitive to the surrounding solvent. The amide (N-H) proton of this compound is an excellent probe for studying solvent-solute interactions.
In a relatively non-polar, aprotic solvent like CDCl₃, the N-H proton signal is observed at a certain chemical shift. However, in a polar, hydrogen-bond accepting solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), a significant downfield shift (deshielding) of the N-H proton is expected. Studies on various amides have shown that this solvent-induced shift can be as large as 1-2 ppm. researchgate.net This deshielding is a direct consequence of the formation of a strong intermolecular hydrogen bond between the amide proton (donor) and the solvent's oxygen atom (acceptor). This interaction polarizes the N-H bond, reducing the electron density around the proton and causing it to resonate at a lower magnetic field. researchgate.net
Dynamic NMR Studies and Conformational Exchange Processes in Solution
Vibrational Spectroscopy (FTIR) for Intermolecular Interactions and Hydrogen Bonding Networks
FTIR spectroscopy is a sensitive technique for probing the functional groups within a molecule and studying intermolecular forces, such as hydrogen bonding. The vibrational frequency of the amide carbonyl group (C=O) is particularly informative.
The carbonyl stretching vibration (ν(C=O)) of this compound gives rise to a strong absorption band in the infrared spectrum, typically found in the region of 1630-1680 cm⁻¹. In the solid state (KBr pellet), this band is observed at approximately 1643 cm⁻¹. amazonaws.com
The precise position of this band is highly sensitive to the molecule's environment, particularly the ability of a solvent to act as a hydrogen bond donor. In a study of the closely related N-tert-butyl benzamide, the ν(C=O) frequency was shown to shift to lower wavenumbers as the hydrogen-bond donating ability and polarity of the solvent increased. researchgate.net In non-polar solvents, the carbonyl group exists in a "free" or non-hydrogen-bonded state, resulting in a higher stretching frequency. In contrast, in protic or polar aprotic solvents, the solvent can interact with the amide group. Specifically, solvent molecules acting as hydrogen bond donors can interact with the carbonyl oxygen, or the amide's own N-H group can form hydrogen bonds with solvent acceptor molecules. These interactions weaken the C=O double bond, which lowers the energy (and thus the frequency) required to excite its stretching vibration. researchgate.net
The table below, using data from the analogous N-tert-butyl benzamide, illustrates this solvent-dependent shift. researchgate.net
Interactive Table: ν(C=O) of N-tert-butyl benzamide in Various Solvents
| Solvent | Acceptor Number (AN) | ν(C=O) (cm⁻¹) |
| Cyclohexane | 0.0 | 1660.1 |
| Carbon Tetrachloride | 8.6 | 1658.2 |
| Benzene | 8.2 | 1653.2 |
| Dichloromethane | 20.4 | 1649.0 |
| Acetonitrile | 18.9 | 1648.2 |
| Methanol | 41.5 | 1641.5 |
To quantify the relationship between solvent properties and spectroscopic shifts, the ν(C=O) frequencies can be correlated with empirical solvent parameters. One such parameter is the Gutmann Acceptor Number (AN), which measures a solvent's ability to accept an electron pair (i.e., its Lewis acidity or hydrogen bond donor strength). researchgate.net As shown in the table above, there is a clear trend where a higher Acceptor Number generally leads to a lower carbonyl stretching frequency, indicating that hydrogen bond donation from the solvent to the carbonyl oxygen is a dominant interaction. researchgate.net
Characterization of Self-Association and Steric Effects on Carbonyl Group Band Position
Infrared (IR) spectroscopy is a powerful tool for probing the chemical environment of functional groups within a molecule. For this compound, the position of the carbonyl (C=O) stretching vibration band in the IR spectrum is particularly informative. Studies have shown that both self-association and steric effects are significant factors influencing this band's position. researchgate.net
The presence of a bulky tert-butyl group introduces considerable steric hindrance around the amide linkage. This steric strain can affect the planarity of the amide group and, consequently, the C=O bond length and vibrational frequency. In solution, this compound can form intermolecular hydrogen bonds, leading to self-association. This hydrogen bonding typically causes a redshift (a shift to lower wavenumber) of the carbonyl band. The interplay between the steric hindrance from the tert-butyl group, which can disrupt hydrogen bonding, and the inherent tendency of amides to self-associate creates a complex scenario that dictates the final observed position of the carbonyl absorption peak. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in elucidating the precise structural details of this compound and its analogs.
X-ray diffraction analysis allows for the precise measurement of geometric parameters within the this compound molecule.
Table 1: Selected Bond Lengths and Angles in Benzamide Analogs
| Parameter | Typical Value (Benzaldehyde) | Note |
| C=O Bond Length | 1.212 ± 0.003 Å acs.org | The C=O bond in amides can be slightly longer due to resonance. |
| C-N Bond Length | - | This bond exhibits partial double bond character in amides. |
| C-C (ring) Bond Length | 1.397 ± 0.003 Å acs.org | Aromatic C-C bond length. |
| C-C (exocyclic) Bond Length | 1.479 ± 0.004 Å acs.org | Connects the carbonyl carbon to the benzene ring. |
| C-N-C Bond Angle | - | Influenced by the steric bulk of the tert-butyl group. |
| O=C-N Bond Angle | - | Typically close to 120° for sp² hybridized carbon. |
| Dihedral Angle (Amide vs. Ring) | Varies | Describes the twist between the amide group and the phenyl ring. |
The steric strain imposed by the tert-butyl group can lead to noticeable deviations in bond angles around the amide nitrogen and the adjacent quaternary carbon. For instance, in di-tert-butylmethane, a molecule with significant steric crowding, the central C-C-C bond angle is opened up to 125-128°. umich.edu A similar, though likely less pronounced, effect might be expected in this compound. The torsional angle between the plane of the phenyl ring and the amide group is another critical parameter, indicating the degree of rotational hindrance.
Hydrogen bonds are a dominant force in the crystal packing of amides. wikipedia.org In the solid state of this compound, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. ucc.ie This interaction typically leads to the formation of chains or ribbons of molecules. researchgate.net The specific pattern of these hydrogen bonds, known as motifs, can be described using graph-set notation. For example, primary amides can form C(7) chains through hydrogen bonding. ucc.ie Besides the strong N—H⋯O hydrogen bonds, weaker C—H⋯O and C—H⋯π interactions may also play a role in stabilizing the crystal structure. Hirshfeld surface analysis is a computational tool used to visualize and quantify these various intermolecular contacts. researchgate.net
Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Studies
Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In electron impact (EI) ionization, a common method, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. libretexts.org
The fragmentation pattern of this compound is characteristic of its structure. The molecular ion peak would be expected at an m/z corresponding to its molecular weight (191.27 g/mol ). nih.gov Common fragmentation pathways for amides include α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. miamioh.edu For this compound, this could involve the loss of a tert-butyl radical or a methyl group from the tolyl moiety. The fragmentation of the tert-butyl group itself is also a prominent feature in the mass spectra of such compounds. The analysis of these fragmentation patterns helps to confirm the molecular structure and can be used for identification purposes. libretexts.orgclinichrom.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), it is possible to optimize the molecular geometry and calculate key electronic parameters. nih.gov The electronic and reactive nature of this compound is elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. nih.govajchem-a.com A smaller energy gap suggests higher reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to profile the molecule's reactivity. mdpi.com These indices provide a quantitative measure of different aspects of chemical behavior.
Key Reactivity Descriptors:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. mdpi.com
Chemical Potential (μ): Represents the "escaping tendency" of electrons from an equilibrium system (μ = -(I + A) / 2). mdpi.com
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). mdpi.com
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 5.3 | Indicator of chemical stability and reactivity. |
| Ionization Potential | I | 6.5 | Energy required to remove an electron. |
| Electron Affinity | A | 1.2 | Energy released upon gaining an electron. |
| Chemical Hardness | η | 2.65 | Resistance to deformation of the electron cloud. |
| Chemical Potential | μ | -3.85 | Electron escaping tendency. |
| Electrophilicity Index | ω | 2.79 | Propensity to act as an electrophile. |
Computational methods, particularly DFT, are also employed to predict spectroscopic data, which can then be validated against experimental measurements. This synergy is crucial for confirming computed structures and understanding vibrational modes. Theoretical calculations can predict infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov
For instance, the vibrational frequencies of this compound, such as the characteristic C=O stretching frequency, can be computed and compared with experimental FTIR data. researchgate.netresearchgate.net Discrepancies between calculated (gas-phase) and experimental (solution-phase) values can often be explained by intermolecular interactions, such as hydrogen bonding and solvent effects. researchgate.net
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Comparing these theoretical shifts with experimental data provides a robust check on the accuracy of the computed molecular structure.
| Carbon Atom | Experimental δ (ppm) in CDCl3rsc.org | Theoretical δ (ppm) (Illustrative) | Assignment |
|---|---|---|---|
| C1 | 167.0 | 168.5 | Carbonyl Carbon (C=O) |
| C2 | 141.5 | 142.0 | Aromatic C-CH3 |
| C3 | 133.1 | 133.5 | Aromatic C-C=O |
| C4 | 129.2 | 129.8 | Aromatic CH (ortho to CH3) |
| C5 | 126.8 | 127.2 | Aromatic CH (ortho to C=O) |
| C6 | 51.6 | 52.1 | Quaternary C of tert-butyl |
| C7 | 29.0 | 29.5 | Methyl C of tert-butyl |
| C8 | 21.5 | 21.9 | Methyl C on benzene ring |
Density Functional Theory (DFT) Studies on Electronic Properties, Frontier Molecular Orbitals, and Reactivity Indices
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations excel at describing electronic structure, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. uni-bonn.de
MD simulations can model this compound in various solvents, from non-polar (like hexane) to polar (like water or ethanol), to understand how the solvent affects its structure and dynamics. uni-bonn.deresearchgate.net These simulations track the positions and velocities of all atoms over time, governed by a force field that approximates the interatomic forces.
Studies on related amides have shown that solvent polarity and the ability to form hydrogen bonds significantly influence the molecule's behavior. researchgate.netresearchgate.net For this compound, simulations can reveal the structure of the solvation shell, the average number of solvent molecules interacting with the polar amide group, and the effect of the solvent on the rotational barrier of the amide bond.
This compound has conformational flexibility, primarily due to rotation around the C(aryl)-C(O) and C(O)-N bonds. The bulky tert-butyl group imposes significant steric constraints, which strongly influences the molecule's preferred shape. plos.org
Computational studies, often by scanning the potential energy surface (PES), can identify low-energy conformations and the transition states that separate them. For benzamides, the key dihedral angle is between the plane of the aromatic ring and the amide plane. The steric hindrance from the large tert-butyl group is expected to destabilize the fully planar conformation. plos.org Instead, the molecule will likely adopt a twisted conformation to minimize steric clash. acs.org Computational energy profiles can predict the most stable rotational isomers and the energy barriers between them. plos.org
| Conformer | Aryl-C(O) Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | ~40° / ~140° | 0.0 | The most stable, twisted conformation avoiding steric clash between the ring and the t-butyl group. plos.org |
| Planar Transition State | 0° | >1.0 | A higher energy state due to steric repulsion. plos.org |
| Perpendicular Transition State | 90° | ~1.0 - 3.0 | A rotational barrier where electronic conjugation between the ring and carbonyl is broken. |
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface for a given reaction, researchers can identify the lowest-energy pathway from reactants to products.
For reactions involving this compound, such as its synthesis or subsequent transformations like hydrolysis or rearrangement, DFT calculations can be used to model the entire reaction profile. rsc.org This involves:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.
Calculating the activation energy (Ea) , which is the energy difference between the reactants and the transition state.
Confirming the reaction path by following the vibrational mode of the imaginary frequency of the TS.
This approach allows for the determination of reaction kinetics and thermodynamics, helping to understand regioselectivity and stereoselectivity, and to propose detailed, step-by-step mechanisms.
Computational Chemistry and Theoretical Investigations of this compound
Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions and molecular interactions at an atomic level. For this compound, theoretical studies offer insights into its formation, energetic properties, and its potential as a scaffold for designing biologically active molecules. These computational approaches allow for the analysis of transient structures like transition states and the prediction of how the molecule might interact with complex biological systems.
Biological and Medicinal Chemistry Research Applications of N Tert Butyl 4 Methylbenzamide
Investigation of Neuropharmacological Activities and Central Nervous System Effects
Benzamide (B126) derivatives, including N-tert-Butyl-4-methylbenzamide, have been a subject of interest in neuropharmacology due to their potential to interact with various targets within the central nervous system (CNS).
This compound as a Modulator in Parkinson's Disease Research: Efficacy and Proposed Mechanisms
Research has pointed towards the potential of benzamide derivatives in the context of neurodegenerative disorders like Parkinson's disease. Some analogues of this compound have demonstrated an affinity for dopamine (B1211576) receptors, particularly D3 and D4 receptors. nih.gov Modulation of dopamine signaling is a critical strategy in managing Parkinson's disease. The interaction of these compounds with dopamine receptors suggests a potential mechanism for their neuropharmacological effects. Furthermore, some benzamide-containing compounds have been investigated for their potential use in treating Parkinson's disease, among other CNS disorders. google.comdrugbank.com For instance, the compound 3-N-butylphthalide has been shown to attenuate neuroinflammation in a rotenone-induced Parkinson's disease model by inhibiting the cGAS-STING pathway. nih.gov While direct studies on this compound's efficacy in Parkinson's models are not extensively detailed in the provided results, the activity of its analogues provides a strong rationale for its investigation in this area.
Exploration of Interactions with Neurotransmitter Systems and Their Physiological Implications
The interaction of benzamide derivatives extends beyond dopamine receptors. Studies indicate that these compounds can also interact with serotonin (B10506) (5-HT) receptors. evitachem.combmbreports.org For example, compounds structurally similar to N-benzyl-4-cyclopentaneamidobenzamide have shown activity at 5-HT2A and 5-HT2C receptors, suggesting potential applications in neuropharmacology. evitachem.com The modulation of these neurotransmitter systems can have significant physiological implications, as they are involved in regulating mood, cognition, and motor function. bmbreports.orgnih.gov The ability of benzamide derivatives to interact with multiple receptor systems, including both dopaminergic and serotonergic pathways, highlights their potential as versatile scaffolds for the development of CNS-active agents. nih.govresearchgate.net
Anti-inflammatory, Analgesic, and Antipyretic Properties of Benzamide Derivatives
The benzamide scaffold is a common feature in various compounds exhibiting anti-inflammatory and analgesic properties.
In Vitro and In Vivo Models for Assessing Anti-inflammatory Potential
The anti-inflammatory potential of benzamide derivatives is often evaluated using a variety of established in vitro and in vivo models. A common in vivo model is the carrageenan-induced paw edema assay in rats, which is a standard method for screening new anti-inflammatory agents. bioline.org.brnih.gov In this model, the test compound's ability to reduce the swelling caused by carrageenan injection is measured over time. bioline.org.br
In vitro methods often involve cell-based assays to assess the inhibition of inflammatory mediators. For instance, researchers have used RAW264.7 macrophage cells to screen for the inhibitory capacity of nitro-substituted benzamide derivatives on lipopolysaccharide (LPS)-induced nitric oxide (NO) production. nih.gov The suppression of pro-inflammatory cytokines like IL-1β and TNF-α is another key parameter measured in these in vitro studies. nih.gov
Another widely used in vivo model for assessing analgesic activity is the acetic acid-induced writhing test in mice. bioline.org.brscielo.br This test evaluates a compound's ability to reduce the number of abdominal constrictions induced by an injection of acetic acid, which is indicative of its analgesic effect against inflammatory pain. scielo.br
Table 1: Common Models for Assessing Anti-inflammatory and Analgesic Potential of Benzamide Derivatives
| Model Type | Specific Assay | Measured Parameter(s) | Reference |
|---|---|---|---|
| In Vivo | Carrageenan-induced rat paw edema | Paw thickness/swelling | bioline.org.br, nih.gov |
| In Vivo | Acetic acid-induced writhing in mice | Number of abdominal writhes | bioline.org.br, scielo.br |
| In Vitro | LPS-induced nitric oxide (NO) production in RAW264.7 macrophages | Nitric oxide concentration | nih.gov |
| In Vitro | Cytokine expression in macrophage cell lines | Levels of IL-1β, TNF-α, COX-2 | , nih.gov |
Molecular Targets and Signaling Pathways Underlying Analgesic Effects
The analgesic effects of benzamide derivatives are believed to be mediated through their interaction with various molecular targets and signaling pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govresearchgate.net Some N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov
Molecular docking studies have been employed to understand the binding mechanisms of these inhibitors to the active site of COX-2. nih.govnih.gov Beyond COX inhibition, the anti-inflammatory and analgesic properties may also stem from the modulation of other pathways, such as the inhibition of pro-inflammatory cytokine production (e.g., IL-1β and TNF-α) and the suppression of nitric oxide synthase (iNOS) expression. nih.gov The ability of certain benzamide derivatives to interact with sigma receptors (σ1R and σ2R) has also been linked to their antinociceptive properties. acs.org
Antimicrobial Activity and Enzyme Inhibition Studies
Several studies have explored the potential of this compound and related compounds as antimicrobial agents and enzyme inhibitors. Benzamide derivatives have shown a broad spectrum of pharmacological potential, including antimicrobial properties. smolecule.comresearchgate.net The mechanism of antimicrobial action can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. smolecule.com For instance, N-tert-Butyl-4-nitrobenzamide's antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes. smolecule.com
Furthermore, benzamides are recognized for their enzyme inhibitory activity. researchgate.net They have been investigated as inhibitors of various enzymes, which is a key aspect of their therapeutic potential. For example, some benzamide derivatives have been studied for their ability to inhibit enzymes involved in inflammatory responses. The bromoacetyl moiety in certain benzamide structures allows for covalent bonding with nucleophilic residues in enzymes, potentially altering their function.
Evaluation of this compound Against Various Microbial Strains
While specific studies detailing the antimicrobial activity of this compound against a wide range of microbial strains are not extensively documented in the provided search results, the broader class of benzamide derivatives has shown promise in this area. For instance, related compounds like N-tert-Butyl-4-nitrobenzamide have been noted for their antibacterial properties, which are attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes. smolecule.com The structural similarities suggest that this compound could be a candidate for similar evaluations. Research on thioquinazolinones, which can be conceptually related to benzamides, has identified them as potent antituberculosis agents targeting the essential mycobacterial enzyme phosphopantetheinyl transferase (PptT). acs.org This highlights the potential for amide-containing structures to exhibit significant antimicrobial effects.
Identification of Specific Enzyme Targets and Inhibition Kinetics (e.g., α-glucosidase inhibition for related derivatives)
The investigation of this compound and its analogs as enzyme inhibitors is an active area of research. While direct inhibition data for this compound is not specified, related benzamide derivatives have been studied for their effects on various enzymes. For example, certain substituted benzamides have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net Other research has explored benzamides as potential glucokinase activators for their hypoglycemic activity and as α-glucosidase inhibitors in the context of antidiabetic studies. researchgate.net The inhibitory potential of such compounds is often influenced by the nature and position of substituents on the phenyl ring, which can affect binding to the enzyme's active site through hydrogen bonding, electrostatic, and hydrophobic interactions. researchgate.net
Metabolic Fate, Biotransformation, and Drug Metabolism Research
Understanding the metabolic pathway of a compound is crucial for its development as a therapeutic agent. Research into the metabolism of this compound and related structures provides insights into its stability and transformation within a biological system.
In Vitro and In Vivo Metabolic Profiling of this compound
Studies on the metabolism of N-substituted benzamides have been conducted to understand their biotransformation. While a specific metabolic profile for this compound isn't detailed, research on analogous compounds offers valuable parallels. For instance, the metabolism of N-methylbenzamides has been investigated, revealing the formation of N-hydroxymethyl compounds as major metabolites both in vitro and in vivo. nih.gov The cytochrome P-450 enzyme system is known to catalyze the N-dealkylation of N,N-dialkylamides, proceeding through an N-hydroxyalkyl-N-alkylamide intermediate. open.ac.uk The presence of a tert-butyl group, as in N-tert-butyl isoquine (B1199177), has been shown to substantially reduce N-dealkylation, leading to lower blood clearance and higher oral bioavailability compared to its N-ethyl counterpart. researchgate.net This suggests that the bulky tert-butyl group in this compound could confer a degree of metabolic stability.
Identification and Stability Assessment of N-Hydroxymethyl Metabolites
A key metabolic pathway for N-alkylamides involves oxidative metabolism leading to the formation of N-hydroxymethyl (N-methylol) intermediates. nih.gov The stability of these metabolites is a critical factor in their subsequent fate. Studies on N-methylbenzamides have shown that N-(hydroxymethyl) compounds are significant metabolites. nih.gov For instance, N-(Hydroxymethyl)-benzamide was identified as a major in vitro metabolite and a urinary metabolite of N-methylbenzamide. nih.gov
Impact of Substituent Effects on Metabolic Pathways and Compound Stability
The substituents on both the aromatic ring and the amide nitrogen play a crucial role in determining the metabolic pathway and stability of benzamide derivatives.
Aromatic Ring Substitution : Research on 4-substituted derivatives of N-(hydroxymethyl)-benzamide, such as 4-chloro-N-methylbenzamide and 4-t-butyl-N-methylbenzamide, has indicated that substitution at the 4-position of the phenyl ring does not significantly affect the stability of the N-hydroxymethyl metabolite under the studied conditions. nih.gov This suggests that the methyl group at the 4-position in this compound may not destabilize its potential N-hydroxymethyl metabolite.
Amide Nitrogen Substitution : The nature of the alkyl group on the amide nitrogen has a marked effect on the stability of the N-methylol produced during metabolism. nih.gov The presence of a bulky tert-butyl group is known to sterically hinder metabolic reactions like N-dealkylation. researchgate.net This steric hindrance can significantly enhance the metabolic stability of the compound. For example, replacing an N-ethyl group with an N-tert-butyl group in an isoquine series dramatically reduced N-dealkylation and lowered blood clearance. researchgate.net This principle suggests that the tert-butyl group in this compound likely contributes to its increased stability against oxidative metabolism compared to less sterically hindered N-alkylbenzamides.
Below is a table summarizing the impact of substituents on the stability of related benzamide compounds.
| Compound | Substituent Position | Substituent | Impact on Stability of N-Hydroxymethyl Metabolite | Reference |
| 4-chloro-N-methylbenzamide | Phenyl Ring (Position 4) | Chloro | Did not significantly affect stability | nih.gov |
| 4-t-butyl-N-methylbenzamide | Phenyl Ring (Position 4) | tert-Butyl | Did not significantly affect stability | nih.gov |
| N-tert-butyl isoquine | Amide Nitrogen | tert-Butyl | Substantially reduced N-dealkylation, increasing metabolic stability | researchgate.net |
Environmental Chemistry and Advanced Analytical Detection of N Tert Butyl 4 Methylbenzamide
Occurrence and Distribution in Environmental Compartments
The presence of N-tert-Butyl-4-methylbenzamide in the environment has been confirmed through the analysis of highly contaminated environmental matrices, such as landfill leachate. A notable study involved the chemical analysis of leachate from an industrial waste landfill located in the Kanto Area of Japan. researchgate.net In this research, leachate samples were subjected to vacuum distillation while frozen to separate volatile and non-volatile organic compounds. researchgate.netresearchgate.net
Subsequent analysis detected a wide array of organic substances in both the distillate and the residue. researchgate.net Among the important compounds identified was this compound. researchgate.netresearchgate.net This finding is significant as it establishes landfill sites, particularly those accepting industrial waste, as a potential point source for the release of this compound into the environment. The study highlighted this compound as one of several key organic compounds present in the leachate, alongside phenols, tris(2-chloroethyl) phosphate, N-butylbenzenesulfonamide, and dibutyl phthalate. researchgate.netresearchgate.net
Table 1: Findings from Landfill Leachate Analysis
| Location | Sample Type | Analytical Method | Key Compounds Detected | Reference |
|---|---|---|---|---|
| Industrial Waste Landfill, Kanto Area, Japan | Leachate | Vacuum Distillation, Gas Chromatography/Mass Spectrometry (presumed) | This compound, phenols, tris(2-chloroethyl) phosphate, N-butylbenzenesulfonamide, dibutyl phthalate | researchgate.netresearchgate.net |
The detection of this compound in industrial landfill leachate points towards its anthropogenic origins. researchgate.net Researchers in the study that identified the compound in leachate samples hypothesized that some of the detected chemicals, including this compound, were likely used as additives in plastics. researchgate.netresearchgate.net Plastic additives are substances incorporated into polymers to improve their properties, such as durability, flexibility, or stability.
The primary pathway for such compounds to enter the environment is through the disposal of plastic materials in landfills. Over time, as the waste materials degrade and come into contact with percolating rainwater, these chemical additives can be leached out, becoming components of the landfill leachate. sci-hub.se This leachate can then pose a risk of contaminating surrounding soil and groundwater if not properly contained and treated. rutgers.edu Therefore, the main anthropogenic source identified is industrial waste, with a potential pathway being the leaching from plastic products discarded in landfills. researchgate.netresearchgate.net
While this compound has been identified in specific environmental samples like landfill leachate, comprehensive environmental monitoring studies detailing its presence or absence in broader aquatic and terrestrial systems are not widely documented in the scientific literature. researchgate.netresearchgate.net Research has extensively documented the transfer of other contaminants, such as pharmaceuticals and endocrine disruptors, from aquatic to terrestrial ecosystems via emerging insects, but this compound was not a target analyte in these studies. acs.orgresearchgate.net The existing data confirms its release into the environment from point sources like industrial landfills, but its subsequent fate, transport, and distribution in rivers, lakes, soils, or biota remain areas requiring further investigation.
Identification of Anthropogenic Sources and Potential Pathways into the Environment (e.g., as a Plastic Additive)
Methodological Advancements in Trace Analytical Detection
The quantification of trace organic contaminants like this compound in complex environmental matrices necessitates highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique widely employed for this purpose. mdpi.comnih.govusgs.gov The development and validation of an LC-MS/MS method involves several key steps.
First, chromatographic conditions are optimized to achieve good separation of the target analyte from other compounds in the sample. chromsoc.jp This typically involves selecting an appropriate analytical column, such as a C18 column, and optimizing the mobile phase composition. mdpi.com
Second, the mass spectrometer parameters are tuned for maximum sensitivity. frontiersin.org In tandem mass spectrometry (MS/MS), a specific precursor ion for this compound is selected in the first mass analyzer. This ion is then fragmented, and one or more characteristic product ions are monitored in the second mass analyzer. usgs.gov This process, known as multiple reaction monitoring (MRM), provides high selectivity and reduces background noise, allowing for accurate quantification at very low concentrations. mdpi.com Validation of the method would ensure its linearity, accuracy, precision, and robustness, confirming its suitability for reliable quantification in environmental samples. nih.gov
A significant area of research concerning this compound is its potential to act as an analytical mimic for the widely used insect repellent N,N-diethyl-m-toluamide (DEET) in environmental analyses. admin.chresearchgate.net The ubiquitous detection of DEET in environmental waters has sometimes been questioned due to potential analytical biases. admin.ch
Studies using liquid chromatography-mass spectrometry (LC-MS/MS) have identified this compound as a compound that could possibly interfere with the determination of DEET. admin.ch Research has shown that while not perfectly co-eluting with DEET, this compound is not baseline resolved from the DEET peak during chromatographic separation. researchgate.net Crucially, it also shares a qualifying MS/MS transition with DEET. researchgate.net Although the ratio of the MS/MS transitions differs, which would typically trigger a warning in analytical software, its presence could still act as a possible interference, potentially leading to false positives or an overestimation of DEET concentrations if not carefully managed through rigorous quality assurance and control procedures. admin.chresearchgate.net
Table 2: Analytical Comparison of DEET and its Potential Mimic
| Compound | Chemical Name | Chromatographic Behavior | Mass Spectrometric Interference | Reference |
|---|---|---|---|---|
| DEET | N,N-diethyl-m-toluamide | Target analyte | --- | nih.gov |
| This compound | This compound | Not baseline resolved from DEET peak | Shares a qualifying MS/MS transition with DEET, acting as a possible interference | researchgate.net |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of this compound Identity in Complex Environmental Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive analytical tool for the structural elucidation and confirmation of organic compounds. In the context of environmental analysis, where samples often contain a multitude of structurally similar molecules, NMR provides an unparalleled level of certainty in compound identification. This is particularly relevant for this compound, which has been identified as a potential interferent in the environmental monitoring of other widely used chemicals, such as the insect repellent N,N-Diethyl-m-toluamide (DEET). admin.ch
Due to similarities in their chemical structures, standard chromatographic methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) could potentially lead to ambiguous results or false positives. admin.ch NMR spectroscopy offers a solution by providing detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within a molecule. The unique pattern of chemical shifts, signal multiplicities, and coupling constants acts as a molecular fingerprint, allowing for unambiguous confirmation of the compound's identity.
A study investigating the presence of DEET and potential mimics in the environment highlighted the importance of such confirmatory analysis. While N-tert-butyl-4-methyl-benzamide was identified as a substance that could potentially interfere with DEET determination, subsequent NMR spectroscopy analysis of environmental samples did not indicate the presence of such mimics in the tested samples, demonstrating the crucial role of NMR in validating analytical results in complex matrices. admin.ch
The characteristic NMR spectral data for this compound are essential for its positive identification.
Table 1: 1H and 13C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Description of Signal |
|---|---|---|
| 1H NMR | 7.62 (d, J = 6.8 Hz, 2H) | Aromatic protons ortho to the carbonyl group |
| 1H NMR | 7.21 (d, J = 6.4 Hz, 2H) | Aromatic protons meta to the carbonyl group |
| 1H NMR | 5.92 (s, 1H) | Amide proton (N-H) |
| 1H NMR | 2.37 (s, 3H) | Methyl group protons on the benzene (B151609) ring |
| 1H NMR | 1.46 (s, 9H) | tert-Butyl group protons |
| 13C NMR | 166.8 | Carbonyl carbon (C=O) |
| 13C NMR | 141.3 | Aromatic carbon attached to the methyl group |
| 13C NMR | 133.0 | Aromatic carbon attached to the carbonyl group |
| 13C NMR | 129.0 | Aromatic CH carbons meta to the carbonyl group |
| 13C NMR | 126.6 | Aromatic CH carbons ortho to the carbonyl group |
| 13C NMR | 51.4 | Quaternary carbon of the tert-butyl group |
| 13C NMR | 28.8 | Methyl carbons of the tert-butyl group |
| 13C NMR | 21.3 | Methyl carbon on the benzene ring |
Environmental Transformation and Degradation Processes
Photodegradation Kinetics and Product Identification in Aqueous and Solid Media
Photodegradation, or photolysis, involves the breakdown of a chemical compound by the energy of sunlight. While specific experimental studies on the photodegradation kinetics of this compound are limited, its behavior can be inferred from its chemical structure and studies on analogous compounds. The photolysis of organic contaminants in water often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. researchgate.netscience.gov
The this compound molecule contains a benzamide (B126) structure, which suggests several potential photochemical reaction pathways. Key reactions for related aromatic amides include:
Amide Bond Hydrolysis: Cleavage of the amide C-N bond, which would yield 4-methylbenzoic acid and tert-butylamine (B42293). The photolysis of the herbicide propanil (B472794) (3',4'-dichloropropionanilide), for example, proceeds in part via hydrolysis of the amide linkage. annualreviews.org
N-dealkylation: Cleavage of the bond between the amide nitrogen and the tert-butyl group. Photolysis of N,N-dimethyl-2,2-diphenylacetamide, when sensitized, results in the mono-demethylated product, indicating that N-dealkylation is a feasible pathway for N-alkylated amides. annualreviews.org
These reactions would lead to the formation of smaller, more polar transformation products that may exhibit different environmental behaviors.
Table 2: Plausible Photodegradation Reactions and Products of this compound
| Reaction Pathway | Primary Transformation Products | Significance |
|---|---|---|
| Amide Hydrolysis | 4-methylbenzoic acid and tert-butylamine | Breaks the core amide structure, likely increasing biodegradability. |
| N-dealkylation | 4-methylbenzamide and isobutylene (B52900) (from the tert-butyl carbocation) | Removes the bulky alkyl group, potentially altering the compound's biological activity and degradation rate. |
Biotic Degradation Pathways and Microbial Metabolism in Environmental Systems
Biotic degradation is the breakdown of organic compounds by microorganisms, such as bacteria and fungi, and is a critical process for the removal of contaminants from soil and water. Specific studies detailing the microbial metabolism of this compound are not currently available. However, based on its structure as a secondary amide, a primary pathway for its biodegradation can be predicted.
Microorganisms are known to produce enzymes called amidases (or acylamidases) that catalyze the hydrolysis of the amide bond. This enzymatic hydrolysis is a common metabolic pathway for a wide range of amide-containing compounds, including pharmaceuticals and pesticides. For this compound, this would result in the cleavage of the molecule into two smaller components: 4-methylbenzoic acid and tert-butylamine.
Table 3: Predicted Biotic Degradation Pathway for this compound
| Step | Reaction | Enzyme Class | Products |
|---|---|---|---|
| Primary Degradation | Amide Hydrolysis | Amidase / Acylamidase | 4-methylbenzoic acid + tert-butylamine |
| Secondary Degradation | Aromatic ring cleavage / Deamination | Dioxygenases, Dehydrogenases, etc. | Carbon dioxide, water, ammonia |
Hydrolytic Stability under Various Environmental Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The stability of this compound towards hydrolysis is a key determinant of its persistence in aqueous environments. The central functional group, the amide bond, is known to be susceptible to hydrolysis, particularly under acidic or alkaline conditions, with the reaction rate often increasing with temperature.
However, the rate of hydrolysis is significantly influenced by the molecular structure. In this compound, the amide nitrogen is attached to a tertiary butyl group. This bulky group creates substantial steric hindrance around the carbonyl carbon, which is the site of nucleophilic attack by water or hydroxide (B78521) ions. acs.org This steric protection is expected to make the amide bond in this compound significantly more resistant to hydrolysis compared to primary amides or amides with smaller N-alkyl substituents.
Therefore, under typical environmental conditions (pH 6-9, ambient temperature), this compound is predicted to be relatively stable with respect to hydrolysis. Its degradation via this pathway would likely only become significant in environments with more extreme pH values.
Table 4: Expected Hydrolytic Stability of this compound
| Environmental Condition | Expected Rate of Hydrolysis | Reasoning |
|---|---|---|
| Acidic (pH < 4) | Slow to Moderate | Acid-catalyzed hydrolysis occurs, but is sterically hindered by the tert-butyl group. |
| Neutral (pH 6-8) | Very Slow / Stable | Amide bond is generally stable at neutral pH; steric hindrance further reduces reactivity. |
| Alkaline (pH > 9) | Slow to Moderate | Base-catalyzed hydrolysis occurs, but is sterically hindered by the tert-butyl group. |
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of N-tert-Butyl-4-methylbenzamide Derivatives with Enhanced Bioactivity or Specific Applications
The core structure of this compound provides a versatile scaffold for the rational design of new derivatives with tailored biological activities. By strategically modifying its chemical structure, researchers aim to enhance its efficacy for specific applications.
Key Research Areas:
SAR-Guided Modifications: Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the biological activity of the molecule. By systematically altering substituents on the benzamide (B126) ring and the tert-butyl group, scientists can identify modifications that lead to improved potency and selectivity. For instance, the introduction of different substituents on the aromatic ring has been shown to modulate the biological properties of benzamide derivatives. uva.nl
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, replacing the methyl group with other small alkyl or halogen groups could lead to derivatives with altered metabolic stability or target-binding affinity.
Hybrid Molecule Design: Combining the structural features of this compound with other known bioactive pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities. This approach has been successfully employed in the design of novel therapeutic agents. researcher.life
Table 1: Examples of Synthesized this compound Derivatives and their Potential
| Derivative Name | Modification | Potential Application | Reference |
| N-(tert-Butyl)-2-(4-methylphenylsulfonamido)benzamide | Addition of a sulfonamido group at the ortho position | Undisclosed, synthesized in a study on C-H amidation | rsc.org |
| N-(tert-Butyl)-4-fluoro-2-(4-methylphenylsulfonamido)benzamide | Addition of a fluoro and a sulfonamido group | Undisclosed, synthesized in a study on C-H amidation | rsc.org |
| 4-(tert-Butyl)-N-((methyl(p-tolyl)amino)methyl)benzamide | Modification of the amide nitrogen with a substituted methyl group | Undisclosed, synthesized in a study on C-H/N-H cross-coupling | acs.org |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These powerful computational tools can analyze vast datasets to predict the properties and activities of novel compounds, significantly accelerating the research and development process.
Key Applications:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of this compound derivatives based on their chemical structures. mdpi.comnih.gov These models can help prioritize which compounds to synthesize and test, saving time and resources. mdpi.comnih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in development. ML models can be trained to predict these properties for novel this compound derivatives, helping to identify potential liabilities early in the process. nih.gov
De Novo Design: Generative ML models can design entirely new molecules with desired properties. nih.gov By learning from existing data on benzamide derivatives, these models can propose novel this compound analogs with potentially enhanced bioactivity or other desirable characteristics.
Exploring this compound as a Scaffold for Agrochemical or Material Science Innovations
The chemical scaffold of this compound holds promise beyond the pharmaceutical realm. Its structural features can be adapted for applications in agriculture and material science.
Potential Innovations:
Agrochemicals: Benzamide derivatives have been investigated for their potential as agrochemicals. evitachem.com For instance, some benzohydrazide (B10538) derivatives, which are structurally related to benzamides, have been developed as insect growth regulators. By modifying the this compound structure, it may be possible to develop new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles. evitachem.com
Material Science: The rigid aromatic core and the flexible amide linkage of this compound could be exploited in the design of new materials. For example, incorporating this scaffold into polymers could lead to materials with unique thermal or mechanical properties. The amide group's ability to form hydrogen bonds could also be utilized in the creation of self-assembling materials or liquid crystals.
Translational Research from Bench to Application: Bridging Fundamental Discoveries to Real-World Solutions
The ultimate goal of research on this compound is to translate fundamental discoveries into practical applications that benefit society. This requires a concerted effort to bridge the gap between laboratory research and real-world implementation.
Key Steps in Translation:
Preclinical and Clinical Development: For promising therapeutic candidates, rigorous preclinical testing is necessary to evaluate their safety and efficacy before they can advance to clinical trials in humans.
Process Optimization and Scale-up: For any practical application, whether in medicine, agriculture, or material science, efficient and scalable synthetic methods are essential. Research into optimizing the synthesis of this compound and its derivatives is crucial for their commercial viability.
Regulatory Approval and Market Access: Navigating the regulatory landscape is a critical step in bringing any new product to market. This involves extensive documentation of safety, efficacy, and quality control.
Q & A
Q. What are the established synthetic routes for N-tert-Butyl-4-methylbenzamide, and how can purity be ensured?
this compound is typically synthesized via a multi-step process involving coupling reactions between 4-methylbenzoyl chloride and tert-butylamine. Key steps include:
- Acylation : Reacting tert-butylamine with 4-methylbenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Purity can be confirmed via thin-layer chromatography (TLC) and ≥95% HPLC purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Distinct signals at δ 1.49 (s, 9H, tert-butyl), 2.37 (s, 3H, methyl), and 7.18–7.61 ppm (aromatic protons) confirm structure .
- FT-IR : Peaks at 3351 cm⁻¹ (N-H stretch), 1639 cm⁻¹ (amide C=O), and 2971 cm⁻¹ (C-H of tert-butyl) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ at m/z 220.17) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict moisture control .
- Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to promote amide bond formation with minimal side products .
- Temperature : Reactions at 0–5°C reduce thermal degradation of intermediates .
Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved?
- Multi-Technique Validation : Cross-validate using 13C NMR, DEPT-135, and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
- Dynamic Effects : Investigate rotational barriers of the tert-butyl group via variable-temperature NMR to explain splitting patterns .
Q. What role does the tert-butyl group play in the compound’s stability and intermolecular interactions?
- Steric Shielding : The bulky tert-butyl group reduces hydrolysis susceptibility of the amide bond by sterically hindering nucleophilic attack .
- Hydrogen Bonding : Despite steric bulk, the amide N-H participates in hydrogen bonding, as shown by IR (3351 cm⁻¹) and lattice energy calculations in related benzamides .
Q. How can computational methods (e.g., DFT) predict electronic properties or reaction pathways?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces .
- Mechanistic Insights : Simulate transition states for amide bond formation to identify rate-limiting steps and guide catalyst selection .
Q. How can isomers (e.g., ortho vs. para substitution) be differentiated analytically?
- NMR Chemical Shifts : Para-substituted isomers show symmetric aromatic splitting (e.g., doublets at δ 7.18 and 7.61 ppm), while ortho analogs exhibit complex multiplet patterns .
- IR Absorbance : Ortho-substituted derivatives often show shifted C=O stretches due to steric strain .
Q. What mechanistic insights exist for amide bond formation in similar benzamide derivatives?
- Activation Pathways : Carbodiimide-based activation (e.g., EDC) forms an O-acylisourea intermediate, which reacts with tert-butylamine to yield the amide .
- Side Reactions : Compete with urea byproduct formation; suppress by using excess amine or coupling agents like DMAP .
Methodological Notes
- Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying reaction conditions, re-examining spectral assignments) to resolve discrepancies, akin to qualitative research frameworks .
- Safety Protocols : Follow guidelines from Prudent Practices in the Laboratory for handling reactive intermediates (e.g., acyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
